Home > Products > Screening Compounds P40680 > Tamsulosin hydrochloride
Tamsulosin hydrochloride - 128332-25-2

Tamsulosin hydrochloride

Catalog Number: EVT-1206110
CAS Number: 128332-25-2
Molecular Formula: C20H29ClN2O5S
Molecular Weight: 445 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tamsulosin Hydrochloride is the hydrochloride salt of tamsulosin, a sulfonamide derivative with adrenergic antagonist activity. Tamsulosin selectivity binds to and blocks the activity of alpha1 adrenoreceptors in the human prostate and bladder neck; blockade of these adrenoceptors can cause smooth muscle in the prostate and bladder neck to relax, resulting in an improvement in urinary flow rate.
Tamsulosin hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of tamulosin and hydrogen chloride. It has a role as an alpha-adrenergic antagonist and an antineoplastic agent. It contains a tamsulosin(1+). It is an enantiomer of an ent-tamsulosin hydrochloride.
A sulfonamide derivative and adrenergic alpha-1 receptor antagonist that is used to relieve symptoms of urinary obstruction caused by BENIGN PROSTATIC HYPERPLASIA.
Overview

Tamsulosin hydrochloride is a medication primarily used to treat benign prostatic hyperplasia (BPH) in men. It functions as an alpha-1 adrenergic receptor antagonist, selectively targeting the alpha-1A subtype, which is predominantly found in the prostate and bladder neck. This selective action helps to relax smooth muscle in these areas, improving urinary flow and reducing symptoms associated with BPH.

Source and Classification

Tamsulosin hydrochloride is classified as a non-selective alpha-adrenergic antagonist, though it is more selective for the alpha-1A receptor. It is derived from a sulfonamide structure, specifically 5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The compound is synthesized through various chemical methods and is commercially available under several brand names, including Flomax.

Synthesis Analysis

Methods and Technical Details

The synthesis of tamsulosin hydrochloride involves several key steps, primarily focusing on the formation of the tamsulosin base followed by its conversion to the hydrochloride salt.

  1. Condensation Reaction: The process begins with the condensation of benzene sulfonamide with a bromo ether in an aprotic polar solvent, typically under acidic conditions. This step yields an intermediate compound.
  2. Hydrogenation: The intermediate undergoes hydrogenation in the presence of a catalyst, resulting in the formation of tamsulosin free base.
  3. Salt Formation: Finally, the tamsulosin free base is reacted with hydrochloric acid in an organic solvent to produce tamsulosin hydrochloride. This reaction typically occurs at controlled temperatures (30-78 °C) and pH levels (around 2.0), ensuring high purity and yield (up to 99.5%) of the final product .
Molecular Structure Analysis

Structure and Data

The molecular formula of tamsulosin hydrochloride is C_20H_28N_2O_5S·HCl, with a molecular weight of approximately 408.98 g/mol. The structure consists of a sulfonamide group attached to a methoxybenzene moiety and an ethoxyphenoxy group, which contributes to its pharmacological activity.

  • Chemical Structure: The structural representation includes:
    • A sulfonamide functional group (-SO2NH)
    • An aromatic ring system
    • A secondary amine group

The three-dimensional conformation allows for optimal binding to the alpha-1 adrenergic receptors.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing tamsulosin hydrochloride include:

  1. Alkylation Reaction: Involves reacting an amine with an alkylating agent (e.g., ethyl methanesulfonate) in the presence of an alkaline earth metal oxide as a catalyst .
  2. Hydrogenation: The hydrogenation step requires specific conditions such as temperature (40-60 °C) and pressure (0.6-0.8 MPa), allowing for effective reduction of double bonds in the intermediate compound .
  3. Salt Formation: The final salt formation reaction is crucial for enhancing solubility and stability, typically performed by adding concentrated hydrochloric acid to the tamsulosin base dissolved in a suitable organic solvent .
Mechanism of Action

Process and Data

Tamsulosin hydrochloride exerts its therapeutic effects by selectively antagonizing alpha-1A adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This mechanism leads to:

  • Smooth Muscle Relaxation: By blocking these receptors, tamsulosin induces relaxation of smooth muscle tissue, facilitating improved urinary flow.
  • Reduction of BPH Symptoms: Clinical studies have shown that patients experience significant relief from urinary symptoms associated with BPH after treatment with tamsulosin hydrochloride.

The pharmacokinetics indicate that peak plasma concentrations are reached approximately 4 to 6 hours post-administration, with an elimination half-life ranging from 9 to 15 hours.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tamsulosin hydrochloride exhibits several important physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water (especially in acidic conditions) and organic solvents like methanol.
  • Melting Point: Approximately 270 °C.

These properties are critical for formulation development, influencing factors such as bioavailability and stability during storage.

Applications

Scientific Uses

Tamsulosin hydrochloride is primarily utilized in medical settings for:

  • Treatment of Benign Prostatic Hyperplasia: It alleviates symptoms such as difficulty urinating, weak stream, and frequent urination.
  • Research Applications: Investigations into alternative delivery systems (e.g., nasal formulations) have been conducted to enhance bioavailability compared to traditional oral routes .

Recent studies have focused on developing sustained-release formulations that improve patient compliance and therapeutic outcomes while minimizing side effects .

Pharmacology and Mechanism of Action

α1-Adrenergic Receptor Subtype Selectivity

Tamsulosin hydrochloride exhibits high selectivity for α1-adrenergic receptor subtypes, particularly α1A and α1D. Binding affinity studies demonstrate a 3.9- to 38-fold greater antagonism for α1A receptors (pKi = 9.97) compared to α1B (pKi = 9.64) and α1D (pKi = 8.86) subtypes [2] [10]. This selectivity profile originates from tamsulosin’s molecular structure, which allows preferential interaction with the ligand-binding pocket of α1A receptors in prostatic smooth muscle. Species-dependent variations exist, with guinea pig and rabbit liver membranes (rich in α1A-like receptors) showing 7-fold higher binding affinity than rat liver membranes (predominantly α1B subtype) [2]. Chloroethylclonidine inactivation experiments further confirmed subtype-specific binding differences across models [2].

Table 1: Binding Affinity of Tamsulosin for α1-Adrenoceptor Subtypes

Receptor SubtypepKi ValuePrimary Tissue LocalizationSelectivity Ratio vs. α1B
α1A9.97Prostate, Bladder Neck3.9-38x
α1B9.64Vascular Smooth MuscleReference
α1D8.86Detrusor Muscle, Spinal Cord3-20x

Molecular Mechanisms of Uroselectivity

Uroselectivity—the preferential action on genitourinary tissues over the vascular system—stems from two interrelated mechanisms: tissue-specific receptor targeting and differential drug distribution. Human pharmacokinetic studies reveal that unbound tamsulosin fractions are 59.1% in prostate tissue versus 0.4% in plasma, yielding a 63-fold higher free drug concentration in the target organ [3] [5]. This partitioning occurs because α1-acid glycoprotein (AGP), the primary plasma binding protein for tamsulosin (94–99% binding), is less abundant in prostatic tissue. Consequently, unbound drug concentrations reach therapeutic levels in the prostate while remaining subthreshold for systemic α1B-mediated vasodilation [3] [9]. In vivo studies in dogs corroborate this, where prostate-to-plasma AUC ratios reach 6:1, and functional uroselectivity (measured by urethral pressure reduction vs. blood pressure change) is significantly higher than non-selective α-antagonists [3].

Role of α1A- and α1D-Receptor Antagonism in Smooth Muscle Relaxation

Tamsulosin’s dual blockade of α1A and α1D receptors synergistically alleviates lower urinary tract symptoms (LUTS):

  • α1A antagonism: Relaxes prostatic stroma, prostatic capsule, and bladder neck smooth muscle, reducing mechanical obstruction. In human prostate, α1A receptors comprise >70% of functional α1-adrenoceptors [1] [9].
  • α1D antagonism: Inhibits detrusor overactivity by blocking receptors in bladder smooth muscle and spinal cord pathways regulating micturition reflexes [1] [10].

Functional studies in anesthetized dogs show tamsulosin (0.3 mg/kg IV) decreases maximal urethral pressure by >30% with negligible effects on mean arterial pressure [10]. Electrophysiological data confirm it suppresses autonomic nerve-mediated contractions in human prostate strips more potently than phenylephrine-induced vascular contraction [1].

Impact on Prostatic and Bladder Neck Dynamics

By antagonizing α1-adrenoceptors, tamsulosin modulates dynamic components of bladder outlet obstruction:

  • Urodynamic effects: In clinical trials, tamsulosin (0.4 mg/day) increases maximal urinary flow rate (Qmax) by 1.4–2.2 mL/sec and reduces Boyarsky symptom scores by 3.3–4.1 points (vs. 0.4 mL/sec and 2.2 points for placebo) within 12 weeks [1] [7]. These improvements correlate with reduced prostatic urethral resistance and bladder outlet obstruction index in pressure-flow studies [7].
  • Cellular actions: Inhibits noradrenaline-induced intracellular Ca2+ release in prostatic myocytes, diminishing tonic contraction. Molecular analyses confirm it downregulates Rho-kinase signaling, a key pathway in smooth muscle contractility [6] [10].

Table 2: Urodynamic Effects of Tamsulosin in Clinical Studies

ParameterBaseline (Mean)Change with Tamsulosin 0.4 mg/dayPlacebo-Adjusted ChangeStudy Duration
Qmax (mL/sec)8.5–10.2+1.4 to +2.2+1.0 to +1.812 weeks
Boyarsky Symptom Score10.1–12.7–3.3 to –4.1–1.1 to –1.912 weeks
Bladder Outlet Obstruction Index>40–15 to –20–8 to –126 months

Note: Data pooled from references [1] [3] [7]

Properties

CAS Number

128332-25-2

Product Name

Tamsulosin hydrochloride

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride

Molecular Formula

C20H29ClN2O5S

Molecular Weight

445 g/mol

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1

InChI Key

ZZIZZTHXZRDOFM-XFULWGLBSA-N

SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl

Synonyms

5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Flomax
LY 253352
LY-253352
tamsulosin
tamsulosin hydrochloride
YM 617
YM-617

Canonical SMILES

[H+].CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.[Cl-]

Isomeric SMILES

[H+].CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.